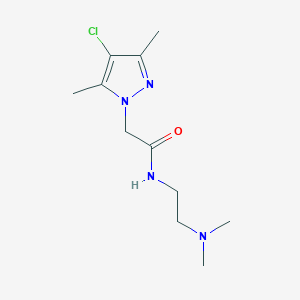![molecular formula C8H3ClN2S B2388003 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile CAS No. 1360959-30-3](/img/structure/B2388003.png)
7-Chlorothieno[2,3-c]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chlorothieno[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound. It has a molecular weight of 194.64 . The compound is a white to light brown solid .
Molecular Structure Analysis
The linear formula of 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile is C8H3ClN2S . The average mass is 194.641 Da and the monoisotopic mass is 193.970551 Da .Physical And Chemical Properties Analysis
7-Chlorothieno[2,3-c]pyridine-4-carbonitrile is a white to light brown solid . The storage temperature is +4°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis : A study by Pedrosa et al. (2013) discusses the synthesis and crystal structures of thieno[2,3-b]pyridine phosphoramidates compounds, which are similar to 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile. These compounds were synthesized and characterized using various techniques, including infrared and NMR spectroscopy, and X-ray diffraction. This research contributes to understanding the structural properties and potential applications of similar thienopyridine compounds (Pedrosa et al., 2013).
Facile Preparation and Applications in Kinase Inhibition : Tumey et al. (2008) report a new synthesis method for thieno[2,3-b]pyridine-5-carbonitriles, which are key intermediates in the synthesis of various kinase inhibitors. This implies that 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile may have potential applications in the development of kinase inhibitors (Tumey et al., 2008).
Anticancer Activity : Elansary et al. (2012) synthesized a series of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and evaluated their anticancer activity. The structures synthesized from similar pyridine carbonitriles showed potent to moderate growth inhibitory activity against human breast adenocarcinoma and colon carcinoma cell lines, suggesting potential applications in cancer treatment (Elansary et al., 2012).
X-ray and Spectroscopic Analysis : Tranfić et al. (2011) conducted a study on the structural analysis of a pyridine derivative, which provides insights into the molecular structure and spectral properties of similar compounds. This research can aid in the understanding of the chemical properties of 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile (Tranfić et al., 2011).
Synthesis of Novel Fused Pyridine Systems : A study by Wagner et al. (1993) discusses the synthesis of new pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazine derivatives from similar pyridine carbonitriles. Some of these compounds demonstrated respectable antianaphylactic activity, suggesting potential therapeutic applications (Wagner et al., 1993).
Safety And Hazards
Propriétés
IUPAC Name |
7-chlorothieno[2,3-c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-8-7-6(1-2-12-7)5(3-10)4-11-8/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVKHPONGLHUJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorothieno[2,3-c]pyridine-4-carbonitrile | |
CAS RN |
1360959-30-3 |
Source


|
| Record name | 7-chlorothieno[2,3-c]pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine](/img/structure/B2387920.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2387922.png)
![N~4~-(4-ethoxyphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2387923.png)
![methyl N-(4-{[(6-chloropyridin-3-yl)sulfonyl]oxy}phenyl)carbamate](/img/structure/B2387924.png)

![2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2387927.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2387928.png)




![[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2387942.png)
![N-(3-cyanophenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2387943.png)